4-Bromo-3,6-dihydro-2H-pyran
Overview
Description
4-Bromo-3,6-dihydro-2H-pyran is a useful reagent for organic synthesis and other chemical processes . It is also known as 4-Bromo-1,2,3,6-tetrahydropyran .
Synthesis Analysis
The synthesis of 4-Bromo-3,6-dihydro-2H-pyran starts from the condensation of 4-tetrahydropyranone with hydrazine hydrate. The subsequent treatment of hydrazone with copper (II) bromide-triethylamine and 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) conveniently gives 4-bromo-3,6-dihydro-2H-pyran .Molecular Structure Analysis
The molecular formula of 4-Bromo-3,6-dihydro-2H-pyran is C5H7BrO . The InChIKey is WSVCDRYCXKRMRC-UHFFFAOYSA-N . The Canonical SMILES is C1COCC=C1Br .Chemical Reactions Analysis
The reaction of alkyl 6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylates has yielded unstable racemic (3S,4S)-alkyl 3-bromo-2-(bromoimino)-3-cyano-6-methyl-3,4-dihydro-2H-pyran-5-carboxylates .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-3,6-dihydro-2H-pyran is 163.01 g/mol . The exact mass is 161.96803 g/mol . The topological polar surface area is 9.2 Ų .Scientific Research Applications
Synthesis of Complex Organic Compounds
4-Bromo-3,6-dihydro-2H-pyran serves as an intermediate in the synthesis of various complex organic compounds. For instance, Skladchikov et al. (2012) describe its use in synthesizing 1-{4a,6-Dimethyl-4a,9a-dihydropyrano[3,4-b]indol-9(1H)-yl} ethanone, a compound with potential applications in medicinal chemistry (Skladchikov, Fatykhov, & Gataullin, 2012). Similarly, Donslund et al. (2015) demonstrate the formation of highly substituted CF3-dihydropyrans using 5-bromo-6-(trifluoromethyl)-3,4-dihydro-2H-pyran, highlighting its utility in creating diverse dihydropyran compounds (Donslund, Monleón, Larsen, Ibsen, & Jørgensen, 2015).
Catalysis and Cyclization Processes
The compound is instrumental in various catalysis and cyclization processes. Milne, Jarowicki, & Kocieňski (2002) describe its role in Ni(0)-catalyzed coupling reactions and subsequent halogen-metal exchange, which is crucial in organic synthesis (Milne, Jarowicki, & Kocieňski, 2002). Varela & Saá (2016) discuss its use in metal-catalyzed cyclizations to create pyran and oxazine derivatives, highlighting its importance in synthesizing heterocyclic structures found in biologically active natural compounds (Varela & Saá, 2016).
Photochemical and Computational Studies
4-Bromo-3,6-dihydro-2H-pyran also finds application in photochemical and computational studies. Ota et al. (2015) explore its use in studying the photochemical properties and cytotoxicities of 2H-naphtho[1,2-b]pyran and its photodimers, which is significant in understanding photochemical reactions in organic compounds (Ota, Sasamori, Tokitoh, Onodera, Mizushina, Kuramochi, & Tsubaki, 2015). Additionally, Bartlett et al. (2014) present a study on 3,6-dihydro-2H-pyrans using (13)C NMR axial shielding effects, crucial for determining stereochemistry in organic synthesis (Bartlett, Northcote, Lein, & Harvey, 2014).
Safety And Hazards
4-Bromo-3,6-dihydro-2H-pyran is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Future Directions
The future directions of 4-Bromo-3,6-dihydro-2H-pyran involve its use in the synthesis of diverse 6-fluoro-3,4-dihydro-2H-pyrans through derivatization of the cross-coupling products in a single step . It can also be used in the preparation of a selective small-molecule melanocortin-4 receptor agonist with efficacy in a pilot study of sexual dysfunction in humans .
properties
IUPAC Name |
4-bromo-3,6-dihydro-2H-pyran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-5-1-3-7-4-2-5/h1H,2-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVCDRYCXKRMRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674480 | |
Record name | 4-Bromo-3,6-dihydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,6-dihydro-2H-pyran | |
CAS RN |
24265-23-4 | |
Record name | 4-Bromo-3,6-dihydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3,6-dihydro-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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